1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one
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Overview
Description
1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Industrial production methods may involve similar cyclization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new drugs with anticancer and antiviral activities.
Industry: Utilized in the production of biocides, fungicides, and dyes
Mechanism of Action
The mechanism of action of 1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical interactions, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: Another antineoplastic drug. The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other thiazole derivatives.
Properties
Molecular Formula |
C7H10N2OS |
---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
1-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C7H10N2OS/c1-4-7(5(2)10)11-6(3-8)9-4/h3,8H2,1-2H3 |
InChI Key |
ACOBFEDOCFEQBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CN)C(=O)C |
Origin of Product |
United States |
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